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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available pharmacological information on
2-Phenyl-3,6-dimethylmorpholine. Extensive literature searches did not yield specific
guantitative receptor binding affinities (Ki), monoamine transporter inhibition concentrations
(IC50), or in vivo potency (ED50) values for this specific compound. The information presented
herein is based on the pharmacological profiles of structurally related compounds and general
knowledge of the phenylmorpholine class.

Introduction

2-Phenyl-3,6-dimethylmorpholine is a synthetic molecule belonging to the phenylmorpholine
class of compounds. It is structurally related to the well-known stimulant and anorectic agent,
phenmetrazine.[1] The pharmacological profile of this class of compounds is primarily
characterized by their interaction with monoamine transporters, leading to stimulant, anorectic,
and in some cases, antidepressant-like effects.[1][2] This guide provides a comprehensive
overview of the expected pharmacological properties of 2-Phenyl-3,6-dimethylmorpholine
based on available data for analogous compounds, details relevant experimental
methodologies, and outlines the pertinent signaling pathways.

Core Pharmacological Data (Comparative)

Due to the absence of specific data for 2-Phenyl-3,6-dimethylmorpholine, this section
presents quantitative data for the parent compound, phenmetrazine, and other relevant
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analogues to provide a comparative pharmacological context.

Table 1: Monoamine Transporter Uptake Inhibition by Phenmetrazine and Analogues

SERT IC50

Compound DAT IC50 (pM) NET IC50 (uM) (M) Reference
H

Phenmetrazine 1.93-6.74 1.2-5.2 >10 [3]
2-
Methylphenmetra 6.74 - - [3]
zine (2-MPM)
3- Substantially Substantially
Methylphenmetra  weaker than 5.2 weaker than [3]
zine (3-MPM) Phenmetrazine Phenmetrazine
4- Nearly 10-fold
Methylphenmetra  1.93 - more potentthan  [3]
zine (4-MPM) Phenmetrazine

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

IC50 values represent the concentration of the compound required to inhibit 50% of the

monoamine uptake.

Table 2: Monoamine Release by Phenylmorpholine Analogues

DA Release

NE Release

5-HT Release

Compound Reference
EC50 (nM) EC50 (nM) EC50 (nM)

2-

Phenylmorpholin 86 79 20,260 [4]

e

Phenmetrazine 70-131 29-50.4 7,765 - >10,000 [4115]

Phendimetrazine  >10,000 >10,000 >100,000 [4]
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DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin. EC50 values represent the concentration
of the compound required to elicit 50% of the maximal monoamine release.

Expected Mechanism of Action and Signaling
Pathways

Based on its structural similarity to other phenylmorpholines, 2-Phenyl-3,6-
dimethylmorpholine is anticipated to act as a monoamine transporter inhibitor and/or
releasing agent.[1][2] The primary mechanism is likely the blockade of the serotonin transporter
(SERT), and potentially the dopamine (DAT) and norepinephrine (NET) transporters, leading to
an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Serotonin Reuptake Inhibition

The inhibition of SERT by a compound like 2-Phenyl-3,6-dimethylmorpholine prevents the
reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a
prolonged presence of serotonin in the synapse, enhancing its ability to bind to and activate
postsynaptic serotonin receptors.
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Caption: Inhibition of the Serotonin Transporter (SERT) by 2-Phenyl-3,6-dimethylmorpholine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to
determine the pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for the monoamine transporters by

competing with a radiolabeled ligand.

Experimental Workflow:

Culture cells stably
expressing DAT, NET, or SERT

Pre-incubate cells with _
Prepare cell membranes varying concentrations Acclimate rodents to
expressing DAT, NET, or SERT of test compound the testing environment

Incubate membranes with Initiate uptake by adding Administer test compound
radioligand and varying radiolabeled monoamine or vehicle control
concentrations of test compound (e.g., [3H]dopamine)

Place individual animals

Separate bound from free Terminate uptake by in open-field arenas
radioligand via filtration rapid washing with
ice-cold buffer

Record locomotor activity
using automated tracking

Quantify radioactivity
system for a set duration

on filters using a
scintillation counter

Lyse cells and quantify
intracellular radioactivity

Analyze data for distance
traveled, speed, and
rearing frequency

Calculate IC50 values

Calculate IC50 and Ki values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]

2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

3. Synthesis, analytical characterization and monoamine transporter activity of the new
psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-
and meta- positional isomers - PMC [pmc.ncbi.nim.nih.gov]

e 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

» 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with
monoamine transporters in rat brain - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Pharmacological Profile of 2-Phenyl-3,6-
dimethylmorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438228#pharmacological-profile-of-2-phenyl-3-6-
dimethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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